molecular formula C9H16N4O2S2 B2791601 1-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea CAS No. 1171575-41-9

1-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea

Cat. No.: B2791601
CAS No.: 1171575-41-9
M. Wt: 276.37
InChI Key: BKBIFYMLEDKUOH-UHFFFAOYSA-N
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Description

1-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea is a synthetic organic compound characterized by the presence of thiadiazole and urea functional groups

Preparation Methods

Synthetic routes for 1-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea typically involve the reaction of 5-(isopropylthio)-1,3,4-thiadiazole-2-amine with 2-methoxyethyl isocyanate. Reaction conditions often include solvents like dichloromethane or toluene, with the reaction temperature maintained between 0°C to room temperature. Industrial production methods may scale this up, incorporating more efficient catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

  • Oxidation

    Undergoes oxidation reactions, forming sulfoxide or sulfone derivatives.

  • Reduction

    Can be reduced to yield thiol derivatives.

  • Substitution

    Capable of nucleophilic substitution reactions, particularly at the urea moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Major products formed depend on the specific reaction type, often resulting in modified thiadiazole or urea structures.

Scientific Research Applications

1-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea has shown potential in multiple scientific research areas:

  • Chemistry

    Used as an intermediate in the synthesis of complex organic molecules and agrochemicals.

  • Biology

    Studied for its bioactive properties, including antimicrobial and antifungal activities.

  • Medicine

    Investigated for potential therapeutic applications, such as anticancer and antiviral agents.

  • Industry

    Utilized in the development of new materials and chemical processes, including catalysis and polymer science.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. In biological systems, it may inhibit or modulate enzyme activities, interact with cellular receptors, or disrupt cell membrane integrity. These interactions can lead to various biological responses, including cell death, growth inhibition, or metabolic changes.

Comparison with Similar Compounds

Compared to other thiadiazole- and urea-based compounds, 1-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea is unique in its combination of functional groups, which may confer distinct physicochemical properties and biological activities. Similar compounds include:

  • 1-(5-Methylthio-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea

  • 1-(5-Isopropylthio-1,3,4-thiadiazol-2-yl)-3-ethylurea

These related compounds differ in their alkyl or alkoxy substituents, leading to variations in reactivity and application potential.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2S2/c1-6(2)16-9-13-12-8(17-9)11-7(14)10-4-5-15-3/h6H,4-5H2,1-3H3,(H2,10,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBIFYMLEDKUOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(S1)NC(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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